molecular formula C11H15BrN2O2 B1531096 tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate CAS No. 864266-29-5

tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate

Cat. No.: B1531096
CAS No.: 864266-29-5
M. Wt: 287.15 g/mol
InChI Key: KRFXJGAFKJIWEC-UHFFFAOYSA-N
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Description

“tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate” is a chemical compound with the molecular formula C11H15BrN2O2 . It is also known by its IUPAC name, tert-butyl N-[(6-bromopyridin-3-yl)methyl]carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 287.16 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis Applications

Tert-butyl ((6-bromopyridin-3-yl)methyl)carbamate is involved in various synthetic processes. A study by Padwa et al. (2003) demonstrates its use in the preparation of Diels-Alder reaction compounds, specifically tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This showcases its role in creating complex organic compounds through multi-step reactions (Padwa, Brodney, & Lynch, 2003). Another example is the work by Baillargeon et al. (2017), where tert-butyl carbamates are part of the isostructural family of compounds involved in the formation of crystal structures via hydrogen and halogen bonds (Baillargeon et al., 2017).

Material Chemistry

In material chemistry, this compound contributes to the development of new materials. Das et al. (2016) investigated carbamate derivatives, analyzing their crystal structures and molecular interactions. This research aids in understanding the assembly of molecules and their potential applications in material science (Das et al., 2016).

Organic Chemistry and Catalysis

In organic chemistry, this compound plays a crucial role in various catalytic processes. For instance, Ortiz et al. (1999) utilized tert-butyl carbamate in reactions involving lithium powder and catalytic amounts of DTBB, highlighting its use in functionalized carbamate synthesis (Ortiz, Guijarro, & Yus, 1999). Brugier et al. (2001) explored its application in the preparation of thieno[3,2-b]pyrroles, demonstrating its versatility in the synthesis of heterocyclic compounds (Brugier, Outurquin, & Paulmier, 2001).

Pharmaceutical Intermediate Synthesis

Zhao et al. (2017) described the synthesis of tert-butyl carbamate derivatives as intermediates in biologically active compounds, such as omisertinib (AZD9291). Their work established a rapid synthetic method for these intermediates, essential in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

tert-butyl N-[(6-bromopyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFXJGAFKJIWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678456
Record name tert-Butyl [(6-bromopyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864266-29-5
Record name tert-Butyl [(6-bromopyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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